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Compound of Interest

Compound Name: 4-(Aminomethyl)benzamide

Cat. No.: B1271630

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Aminomethyl)benzamide is a versatile bifunctional molecule that has garnered significant
interest in medicinal chemistry and drug development. Its structure, featuring a primary amine
and a benzamide moiety, makes it an attractive scaffold and building block for the synthesis of
a wide range of biologically active compounds. This guide provides a comprehensive overview
of 4-(Aminomethyl)benzamide, including its chemical properties, detailed protocols for its
synthesis and characterization, and an exploration of its applications, particularly as a serine
protease inhibitor and a linker in drug conjugates.

Physicochemical Properties of 4-
(Aminomethyl)benzamide

A thorough understanding of the physicochemical properties of 4-(Aminomethyl)benzamide is
essential for its effective use in research and development. The following table summarizes its
key quantitative data.
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Property Value Source(s)
Molecular Formula CsH10N20 --INVALID-LINK--
_ --INVALID-LINK--, --INVALID-
Molecular Weight 150.18 g/mol
LINK--
CAS Number 369-53-9 --INVALID-LINK--
White to off-white crystalline
Appearance --INVALID-LINK--
powder
Melting Point 141-145 °C --INVALID-LINK--
Boiling Point (Predicted) 332.7+25.0°C --INVALID-LINK--
Density (Predicted) 1.172 + 0.06 g/cm3 --INVALID-LINK--
pKa (Predicted) Not available
LogP (Predicted) 0.244 --INVALID-LINK--
Solubility Soluble in water and ethanol --INVALID-LINK--

Synthesis of 4-(Aminomethyl)benzamide

The synthesis of 4-(Aminomethyl)benzamide can be achieved through a multi-step process
starting from readily available starting materials. A common and efficient route involves the

conversion of 4-cyanobenzyl bromide to 4-(aminomethyl)benzonitrile, followed by the

hydrolysis of the nitrile to the corresponding amide.

Synthetic Workflow
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Caption: Synthetic pathway for 4-(Aminomethyl)benzamide.

Experimental Protocol: Synthesis

Step 1: Synthesis of 4-Cyanobenzyl Azide from 4-Cyanobenzyl Bromide[1][2]

¢ In a well-ventilated fume hood, dissolve 4-cyanobenzyl bromide (10.0 g, 51.0 mmol) in 100
mL of a 1:1 mixture of dimethylformamide (DMF) and water.
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 To this solution, add sodium azide (3.65 g, 56.1 mmol) portion-wise with stirring. An
exotherm may be observed.

 Stir the reaction mixture at room temperature for 4 hours. Monitor the reaction progress by
thin-layer chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the
eluent.

e Once the reaction is complete, pour the mixture into 200 mL of cold water and extract with
diethyl ether (3 x 100 mL).

o Combine the organic layers, wash with brine (2 x 100 mL), dry over anhydrous sodium
sulfate, and concentrate under reduced pressure to yield 4-cyanobenzyl azide as a crude
product, which can be used in the next step without further purification.

Step 2: Synthesis of 4-(Aminomethyl)benzonitrile from 4-Cyanobenzyl Azide

o Caution: This reaction should be performed by trained personnel in a fume hood due to the
use of a strong reducing agent.

o Prepare a suspension of lithium aluminum hydride (LiAlH4) (2.9 g, 76.5 mmol) in 150 mL of
anhydrous diethyl ether in a three-necked flask equipped with a dropping funnel, a
condenser, and a nitrogen inlet.

o Dissolve the crude 4-cyanobenzyl azide from the previous step in 50 mL of anhydrous diethyl
ether and add it dropwise to the LiAlHa suspension with vigorous stirring under a nitrogen
atmosphere.

 After the addition is complete, reflux the reaction mixture for 2 hours.

e Cool the reaction to 0 °C and cautiously quench the excess LiAlH4 by the sequential
dropwise addition of 3 mL of water, 3 mL of 15% aqueous sodium hydroxide, and 9 mL of
water.

« Filter the resulting white precipitate and wash it with diethyl ether.

o Dry the filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to
obtain 4-(aminomethyl)benzonitrile.
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Step 3: Synthesis of 4-(Aminomethyl)benzamide from 4-(Aminomethyl)benzonitrile[3][4]

e Dissolve 4-(aminomethyl)benzonitrile (5.0 g, 37.8 mmol) in 200 mL of ethanol in a round-
bottom flask.

e Add a solution of potassium hydroxide (4.2 g, 75.6 mmol) in 20 mL of water to the flask.

o Heat the reaction mixture to reflux and maintain for 6 hours. The formation of a white
precipitate should be observed.

o Cool the reaction mixture to room temperature and filter the precipitate.
e Wash the solid with cold water and then with a small amount of cold ethanol.

e Dry the product under vacuum to yield 4-(aminomethyl)benzamide as a white crystalline
solid.

Analytical Characterization

Rigorous analytical characterization is crucial to confirm the identity and purity of the
synthesized 4-(Aminomethyl)benzamide. The following protocols for High-Performance Liquid
Chromatography (HPLC), Proton Nuclear Magnetic Resonance (*H NMR) spectroscopy, and
Mass Spectrometry (MS) are provided as a guide.

Analytical Workflow

Synthesized
4-(Aminomethyl)benzamide

H NMR Spectroscopy
(Structural Confirmation)

[ HPLC Analysis
(

Mass Spectrometry
Purity Assessment)

(Molecular Weight Verification)
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Caption: Analytical workflow for 4-(Aminomethyl)benzamide.

Experimental Protocol: Analytical Characterization

1. High-Performance Liquid Chromatography (HPLC)[5][6]

e Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 yum particle size).
» Mobile Phase A: 0.1% Formic acid in water.

» Mobile Phase B: Acetonitrile.

o Gradient:

0-2 min: 5% B

[¢]

[e]

2-15 min: 5% to 95% B

15-18 min: 95% B

[e]

18-20 min: 95% to 5% B

o

20-25 min: 5% B

[¢]

» Flow Rate: 1.0 mL/min.

e Column Temperature: 30 °C.
o Detection: UV at 254 nm.

e Injection Volume: 10 pL.

o Sample Preparation: Dissolve 1 mg of the sample in 1 mL of a 1:1 mixture of water and
acetonitrile.

o Expected Result: A single major peak corresponding to 4-(Aminomethyl)benzamide, with
purity typically >98%.

© 2025 BenchChem. All rights reserved. 6/11 Tech Support


https://www.benchchem.com/product/b1271630?utm_src=pdf-body-img
https://www.benchchem.com/product/b1271630?utm_src=pdf-body
https://sielc.com/separation-of-4-aminobenzamide-on-newcrom-r1-hplc-column
https://www.benchchem.com/pdf/Technical_Support_Center_Purity_Analysis_of_4_Amino_N_3_5_dichlorophenyl_benzamide_by_HPLC.pdf
https://www.benchchem.com/product/b1271630?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1271630?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

. Proton Nuclear Magnetic Resonance (*H NMR) Spectroscopy[7][8][9]

Solvent: Dimethyl sulfoxide-de (DMSO-ds).

Instrument: 400 MHz or higher NMR spectrometer.

Expected Chemical Shifts (8, ppm):

o ~7.8-8.0 (d, 2H): Aromatic protons ortho to the amide group.

o ~7.3-7.5 (d, 2H): Aromatic protons meta to the amide group.

o ~7.2& 7.9 (brs, 2H): Amide protons (-CONHz). These peaks can be broad and their
chemical shift can vary.

o ~3.8-4.0 (s, 2H): Methylene protons (-CHz-).

o ~2.5-3.5 (br s, 2H): Amine protons (-NHz). This peak is often broad and may exchange
with residual water in the solvent.

Interpretation: The spectrum should show the characteristic peaks for the aromatic,
methylene, amide, and amine protons, confirming the structure of the molecule.

. Mass Spectrometry (MS)[10][11][12]

lonization Mode: Electrospray lonization (ESI), positive mode.

Expected m/z:

o [M+H]*: 151.09

Fragmentation Pattern (MS/MS):

o The primary fragmentation is expected to be the loss of the aminomethyl group (-CHz2NH:2)
resulting in a fragment at m/z 121.07, corresponding to the benzoyl cation. Further
fragmentation may lead to the phenyl cation at m/z 77.04.
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 Interpretation: The observed molecular ion peak and fragmentation pattern should be
consistent with the structure of 4-(Aminomethyl)benzamide.

Applications in Drug Development

4-(Aminomethyl)benzamide serves as a valuable building block in the design and synthesis
of novel therapeutic agents. Its bifunctional nature allows for its incorporation into larger
molecules as a linker or as a pharmacophore itself.

As a Trypsin Inhibitor

Benzamidine and its derivatives are well-known competitive inhibitors of trypsin and other
serine proteases.[13][14] The positively charged aminomethyl group of 4-
(Aminomethyl)benzamide can mimic the side chain of arginine or lysine, allowing it to bind to
the S1 specificity pocket of trypsin, which contains a conserved aspartate residue. The
benzamide moiety can then form additional interactions within the active site, leading to the
inhibition of the enzyme's catalytic activity.

S1 Specificity Pocket
(Asp189)

T

Competitive Inhibition

Click to download full resolution via product page

Caption: Mechanism of trypsin inhibition by 4-(Aminomethyl)benzamide.
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The inhibition of trypsin and related proteases is a therapeutic strategy for various diseases,
including pancreatitis and certain types of cancer. The 4-(aminomethyl)benzamide scaffold
provides a starting point for the development of more potent and selective protease inhibitors.

As a Linker in Drug Conjugates

The primary amine and the aromatic ring of 4-(Aminomethyl)benzamide make it a suitable
linker for connecting different molecular entities, such as in antibody-drug conjugates (ADCSs) or
PROTACSs (PROteolysis TArgeting Chimeras).[15][16][17] The amine can be readily
functionalized to attach a payload or a targeting moiety, while the rigidity of the benzene ring
can provide defined spacing and geometry to the final conjugate.

Conclusion

4-(Aminomethyl)benzamide is a molecule of significant utility in the field of drug discovery
and development. Its straightforward synthesis and versatile chemical handles allow for its use
in a variety of applications, from the rational design of enzyme inhibitors to its incorporation as
a structural linker in complex therapeutic modalities. The detailed protocols and conceptual
frameworks provided in this guide are intended to empower researchers to effectively utilize
this valuable chemical tool in their scientific endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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essential and advanced chemicals, empowering Ontario, CA 91761, United States
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